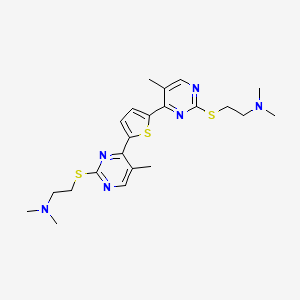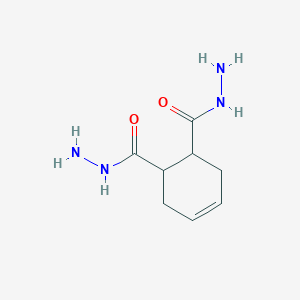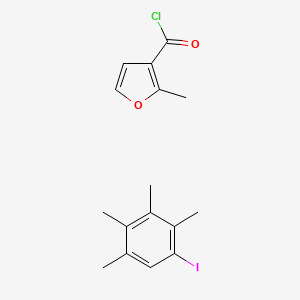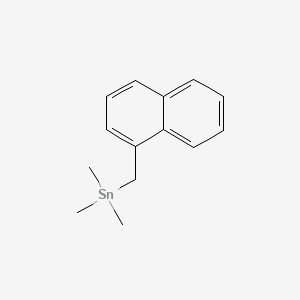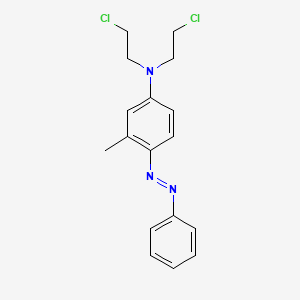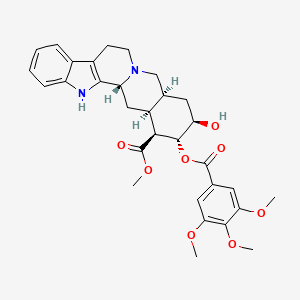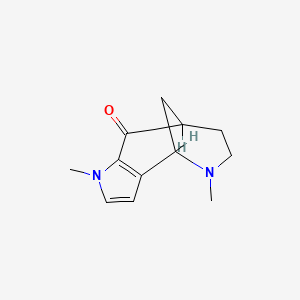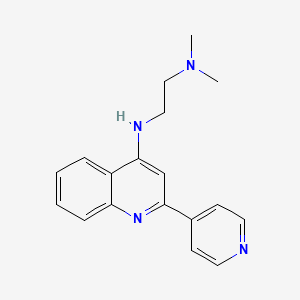
Naproxen 2-piperazine ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naproxen 2-piperazine ethanol is a compound that combines the nonsteroidal anti-inflammatory drug (NSAID) naproxen with a piperazine moiety and an ethanol group. Naproxen is widely used for its pain-relieving and anti-inflammatory properties, commonly prescribed for conditions such as arthritis, dysmenorrhea, and acute gout . The addition of the piperazine and ethanol groups aims to enhance the solubility, bioavailability, and overall pharmacokinetic profile of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naproxen 2-piperazine ethanol involves multiple steps, starting with the preparation of naproxen and piperazine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of ethanol groups under basic conditions . The key steps involve:
Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base like DBU to form protected piperazines.
Addition of Ethanol: The protected piperazines are then reacted with ethanol under basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The process may include the use of catalysts such as 63% Cu/γ-Al2O3 in a flow tubular reactor at elevated temperatures and atmospheric pressure . This method ensures complete conversion of reactants and high selectivity towards the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Naproxen 2-piperazine ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or iron (III) ions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney nickel.
Substitution: Substitution reactions involve the replacement of functional groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Nucleophiles like sodium ethoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced naproxen derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Naproxen 2-piperazine ethanol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of naproxen 2-piperazine ethanol involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The piperazine moiety enhances the compound’s ability to interact with molecular targets, improving its efficacy and reducing side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naproxen: The parent compound, widely used as an NSAID.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine moiety.
Ethanol Derivatives: Compounds that include ethanol groups to enhance solubility and bioavailability.
Uniqueness
Naproxen 2-piperazine ethanol stands out due to its combined properties of naproxen, piperazine, and ethanol. This unique combination results in improved solubility, enhanced bioavailability, and potentially greater therapeutic efficacy compared to naproxen alone .
Propriétés
Numéro CAS |
90294-25-0 |
|---|---|
Formule moléculaire |
C20H28N2O4 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid;2-piperazin-1-ylethanol |
InChI |
InChI=1S/C14H14O3.C6H14N2O/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;9-6-5-8-3-1-7-2-4-8/h3-9H,1-2H3,(H,15,16);7,9H,1-6H2/t9-;/m0./s1 |
Clé InChI |
ONCMPMFRKIGYFG-FVGYRXGTSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


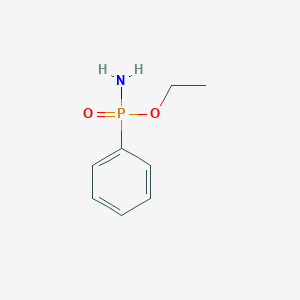

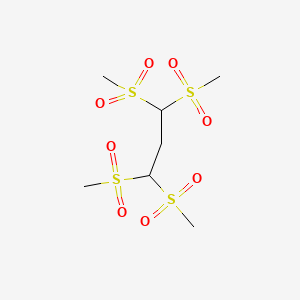
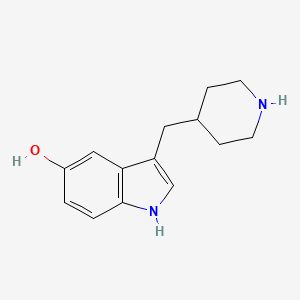

![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)
